2-Fluoro-1H-benzo[d]imidazol-7-amine
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Overview
Description
2-Fluoro-1H-benzo[d]imidazol-7-amine is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1H-benzo[d]imidazol-7-amine typically involves the introduction of a fluorine atom into the benzimidazole ring. One common method is the nucleophilic substitution reaction of a suitable precursor, such as 2-chloro-1H-benzo[d]imidazol-7-amine, with a fluoride source like potassium fluoride (KF) in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1H-benzo[d]imidazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or hydrides.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-Fluoro-1H-benzo[d]imidazol-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-1H-benzo[d]imidazol-7-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, thereby increasing its potency and efficacy.
Comparison with Similar Compounds
2-Fluoro-1H-benzo[d]imidazol-7-amine can be compared with other fluorinated benzimidazole derivatives, such as:
2-Chloro-1H-benzo[d]imidazol-7-amine: Similar structure but with a chlorine atom instead of fluorine.
2-Bromo-1H-benzo[d]imidazol-7-amine: Contains a bromine atom, which can affect its reactivity and biological activity.
2-Iodo-1H-benzo[d]imidazol-7-amine: The presence of an iodine atom can lead to different chemical and biological properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, stability, and biological activity compared to its halogenated counterparts.
Properties
Molecular Formula |
C7H6FN3 |
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Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-fluoro-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C7H6FN3/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2,(H,10,11) |
InChI Key |
KUGQRKUUUTTWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)F)N |
Origin of Product |
United States |
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